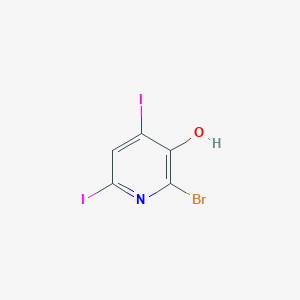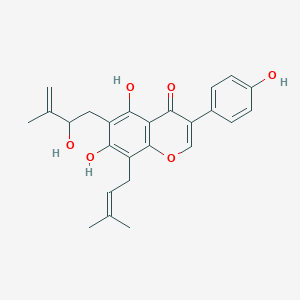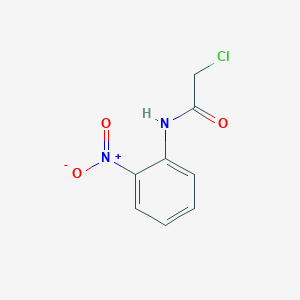
2-chloro-N-(2-nitrophenyl)acetamide
Descripción general
Descripción
2-Chloro-N-(2-nitrophenyl)acetamide is a chemical compound that has been the subject of various studies due to its interesting structural and chemical properties. The compound is characterized by the presence of a chloro group and a nitrophenyl group attached to an acetamide moiety. This structure has implications for its physical and chemical behavior, as well as its potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of aniline derivatives with acyl chlorides or other acylating agents. For example, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of the corresponding aniline with POCl3 in acetate . Although the specific synthesis of 2-chloro-N-(2-nitrophenyl)acetamide is not detailed in the provided papers, similar methods could be applied, adjusting the starting materials to include 2-nitroaniline and an appropriate chloroacetyl compound.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-nitrophenyl)acetamide and related compounds has been extensively studied using X-ray crystallography. These studies reveal that the molecules can exhibit various conformations and intermolecular interactions, such as hydrogen bonding, which can affect their crystal packing and stability . The presence of strong electron-withdrawing groups, such as the nitro group, can significantly influence bond distances and angles within the molecule .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen and nitro substituents can affect the compound's polarity, solubility, and melting point. Intermolecular hydrogen bonding, as observed in related compounds, can lead to higher melting points and boiling points due to increased lattice energy in the solid state . The optical properties of these compounds can also be of interest, as demonstrated by the solvatochromic effects observed in 2-chloro-N-(2,4-dinitrophenyl) acetamide, which change with the polarity of the solvent .
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
- Research on similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, has provided insights into the conformation of the N—H bond in these structures. These studies indicate the presence of dual intermolecular N—H⋯O hydrogen bonds, which are crucial for understanding the molecular interactions and stability of these compounds (Gowda et al., 2007).
Synthesis and Chemical Reactions
- Acetanilides like 2-Chloro-N-(2-nitrophenyl)acetamide are often used as intermediates in chemical syntheses. For example, they can be involved in the production of dye intermediates or pharmaceutical compounds, highlighting their versatility in various chemical reactions (Drabina et al., 2009).
Biological Activity
- Some derivatives of 2-Chloro-N-(2-nitrophenyl)acetamide, such as 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have shown potential antibacterial activity against pathogens like Klebsiella pneumoniae. These findings suggest the potential of such compounds in developing new antibacterial drugs (Cordeiro et al., 2020).
Analytical Chemistry Applications
- In the field of analytical chemistry, derivatives of 2-Chloro-N-(2-nitrophenyl)acetamide are used for the synthesis of novel monomers for polybenzimidazoles, which are important in creating high-performance polymers (Begunov & Valyaeva, 2015).
Interaction with Other Chemicals
- The interaction of 2-Chloro-N-(2-nitrophenyl)acetamide with other chemicals, such as in the cyclopalladation process, is crucial for understanding its reactivity and potential applications in catalysis and material science (Mossi et al., 1992).
Environmental Impact
- Studies on similar chloroacetamide herbicides have provided insights into their environmental fate and effects, contributing to a better understanding of the ecological impact and safety of such compounds (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-chloro-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVCPLQFJVURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906206 | |
| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-nitrophenyl)acetamide | |
CAS RN |
10147-70-3 | |
| Record name | 10147-70-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

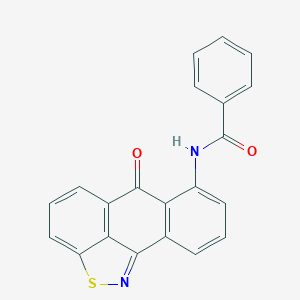
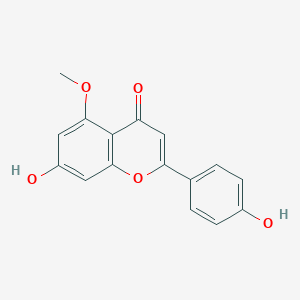

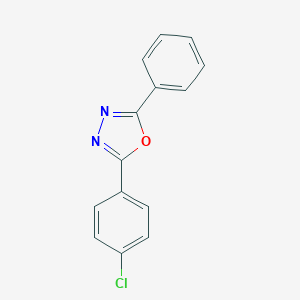


![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

